molecular formula C8H12N2Si B1453253 (2-Imidazinylethynyl)trimethylsilane CAS No. 1215509-54-8

(2-Imidazinylethynyl)trimethylsilane

Cat. No.: B1453253
CAS No.: 1215509-54-8
M. Wt: 164.28 g/mol
InChI Key: GSYZFRVWOYGHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Imidazinylethynyl)trimethylsilane is a chemical compound with the molecular formula C8H12N2Si . It is classified as an organosilicon compound and is commonly used as a reagent for organic synthesis. It is a white crystalline solid that is soluble in organic solvents such as methanol and dichloromethane.

Scientific Research Applications

Catalysis and Synthesis Enhancement

(2-Imidazinylethynyl)trimethylsilane and related trimethylsilanes have been utilized as catalysts and reagents in various synthetic processes. For instance, novel ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate have demonstrated efficacy as recyclable and eco-friendly catalysts for the trimethylsilyl protection of hydroxyl groups. This process produces trimethylsilanes with excellent yields and in very short reaction times. The deprotection of these resulting trimethylsilanes can also be efficiently achieved using the same catalyst (Shirini, Khaligh, & Akbari-Dadamahaleh, 2012).

Organic Synthesis

The compound has also found applications in the realm of organic synthesis. Coupling reactions of alkynylsilanes mediated by a Cu(I) salt were explored, showing that (arylethynyl)trimethylsilanes can couple with aryl triflates and chlorides to yield diarylethynes in considerable yields. These coupling reactions have been applied to the one-pot synthesis of unsymmetrical diarylethynes, demonstrating the compound's versatility in synthesizing complex organic structures (Nishihara et al., 2000).

Gold-Catalyzed Oxidative Coupling

Gold-catalyzed oxidative coupling reactions with aryltrimethylsilanes have been investigated, providing complementary yields to previously described methods. The use of trimethylsilanes in these processes reduces the observation of homocoupling byproducts and facilitates facile intramolecular coupling reactions (Brenzovich, Brazeau, & Toste, 2010).

Chemical Reactivity and Stability Studies

Studies on the reactivity and stability of molecules like this compound have provided insights into their behavior under different conditions. For example, research into the activation of N-heterocyclic carbenes by {BeH2} and {Be(H)(Me)} fragments revealed interactions and transformations pertinent to understanding the reactivity of related compounds (Arrowsmith, Hill, & Kociok‐Köhn, 2015).

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of (2-Imidazinylethynyl)trimethylsilane can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in cell proliferation and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal studies . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For instance, this compound can inhibit the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Additionally, it can affect the levels of metabolites such as pyruvate and lactate, which are important intermediates in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological effects and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2Si/c1-11(2,3)7-4-8-9-5-6-10-8/h5-6H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYZFRVWOYGHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Imidazinylethynyl)trimethylsilane
Reactant of Route 2
Reactant of Route 2
(2-Imidazinylethynyl)trimethylsilane
Reactant of Route 3
Reactant of Route 3
(2-Imidazinylethynyl)trimethylsilane
Reactant of Route 4
Reactant of Route 4
(2-Imidazinylethynyl)trimethylsilane
Reactant of Route 5
(2-Imidazinylethynyl)trimethylsilane
Reactant of Route 6
Reactant of Route 6
(2-Imidazinylethynyl)trimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.